REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][NH2:17]>O>[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][NH:17][CH:6]1[CH2:7][C:2]([CH3:11])([CH3:1])[NH:3][C:4]([CH3:10])([CH3:9])[CH2:5]1
|
Name
|
|
Quantity
|
1808.9 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
Name
|
|
Quantity
|
1191.1 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
The autoclave is flushed 3 times with 5 bar nitrogen each time
|
Type
|
STIRRING
|
Details
|
is stirred vigorously during the entire reaction time
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture is separated by fractional distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC1CC(NC(C1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2062 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |